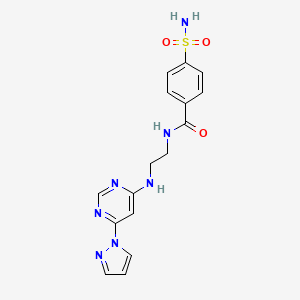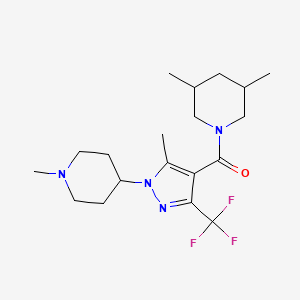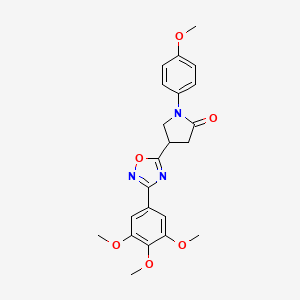
1-(4-Methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
An important application of oxadiazole-containing compounds is in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). The synthesis and structure of bis(1,3,4-oxadiazole) systems, such as those related to the chemical compound , have been explored for their potential as hole-blocking materials in OLEDs. These materials are crucial for enhancing device performance, demonstrating the significant role of oxadiazole derivatives in the advancement of organic electronic devices (Wang et al., 2001).
Antibacterial and Antioxidant Activities
Oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Studies have demonstrated that certain derivatives exhibit moderate activity against a range of microorganisms, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. These findings highlight the potential of oxadiazole-containing compounds in the development of new antibacterial agents with antioxidant properties (Anusevičius et al., 2015).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo[3,4-b]pyridines and other complex structures, which have been investigated for their NMR and X-ray diffraction characteristics. The versatility of these compounds in synthesizing heterocycles underscores their importance in medicinal chemistry and drug discovery processes (Quiroga et al., 1999).
Antiproliferative Activities
Research has also focused on the design, synthesis, and biological evaluation of oxadiazoline analogs of combretastatin A-4, which include structures derived from or similar to the compound . These studies have revealed that certain analogs possess potent antiproliferative activities against multiple cancer cell lines, indicating their potential as therapeutic agents targeting microtubule dynamics (Lee et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-16-7-5-15(6-8-16)25-12-14(11-19(25)26)22-23-21(24-31-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h5-10,14H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWCZLCIIWLVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

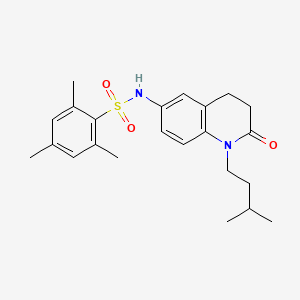
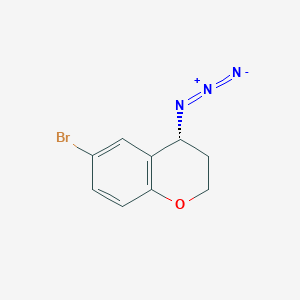
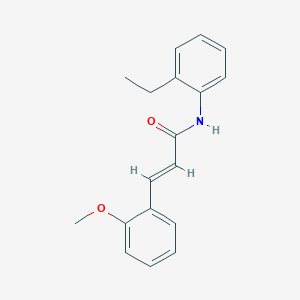
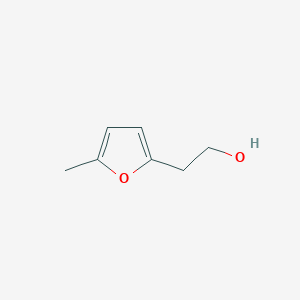
![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)
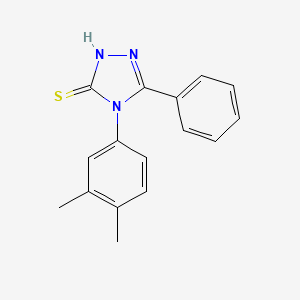
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)
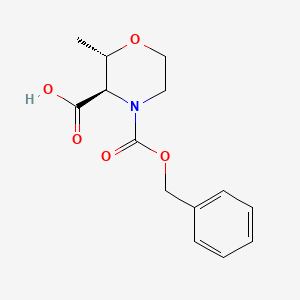
![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)



